molecular formula C22H26O8 B12501434 2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12501434
M. Wt: 418.4 g/mol
InChI Key: IGTFTNWJAADJKD-UHFFFAOYSA-N
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Description

2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic compound that belongs to the class of stilbenoids. Stilbenoids are a type of natural phenol and are known for their diverse biological activities. This compound is characterized by its unique structure, which includes a phenoxy group, a hydroxymethyl group, and multiple hydroxyl groups attached to an oxane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol typically involves several steps:

    Formation of the Ethenyl Group: The initial step involves the formation of the ethenyl group through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired ethenyl group.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate leaving group.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst to facilitate the ring closure.

    Introduction of Hydroxyl Groups: The hydroxyl groups are introduced through selective hydroxylation reactions, which may involve the use of oxidizing agents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of ethyl derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its ability to scavenge free radicals.

    Medicine: Investigated for its potential anti-inflammatory and cardioprotective effects.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.

    Anti-inflammatory Activity: The compound can inhibit the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

    Cardioprotective Effects: The compound can enhance mitochondrial biogenesis and improve cellular energy metabolism, providing protective effects in cardiovascular diseases.

Comparison with Similar Compounds

Similar Compounds

    2-{4-[2-(4-Hydroxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol: Similar structure but with a hydroxyl group instead of methoxy groups.

    2,3,5,4’-Tetrahydroxystilbene-2-O-β-D-glucoside: Similar stilbenoid structure with multiple hydroxyl groups.

Uniqueness

2-{4-[2-(3,5-Dimethoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and cellular targets.

Properties

Molecular Formula

C22H26O8

Molecular Weight

418.4 g/mol

IUPAC Name

2-[4-[2-(3,5-dimethoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C22H26O8/c1-27-16-9-14(10-17(11-16)28-2)4-3-13-5-7-15(8-6-13)29-22-21(26)20(25)19(24)18(12-23)30-22/h3-11,18-26H,12H2,1-2H3

InChI Key

IGTFTNWJAADJKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C=CC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC

Origin of Product

United States

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